

# Preparation Method: Crossed Cannizzaro Reaction

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## Compound Focus: Veratryl alcohol

CAS No.: 93-03-8

Cat. No.: S564968

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This method involves a reaction between **veratraldehyde** and **formaldehyde** under basic conditions [1] [2].

- **Key Advantage:** This is a one-step process that simplifies the production workflow and can lead to high yields and purity, making it suitable for industrial application [2].
- **Core Principle:** The reaction is a **crossed Cannizzaro reaction**, where formaldehyde is preferentially oxidized, and veratraldehyde is concurrently reduced to **veratryl alcohol** [2].

## Detailed Experimental Protocol

The following steps outline the patented procedure [1] [2]:

- **pH Adjustment:** The veratraldehyde solution (which may contain water and impurities from its own production process) is first treated. The pH is adjusted to a range of **8 to 10** using a basic solution. The patent examples use:
  - 15% Methylamine solution [2]
  - 15% Propylamine solution [2]
  - 15% Triethylamine solution [2]
- **Reaction:** The pH-adjusted veratraldehyde solution is slowly added to a formaldehyde solution. The reaction is conducted at an elevated temperature of **60-85°C** (specifically 80°C in the examples) under a nitrogen atmosphere to prevent unwanted side reactions [1] [2].
- **Purification:** The crude **veratryl alcohol** product is purified using **vacuum distillation**. The cited conditions are an absolute pressure of **0.02-0.04 MPa** and a temperature of **180-200°C** [1] [2].

## Quantitative Data Summary

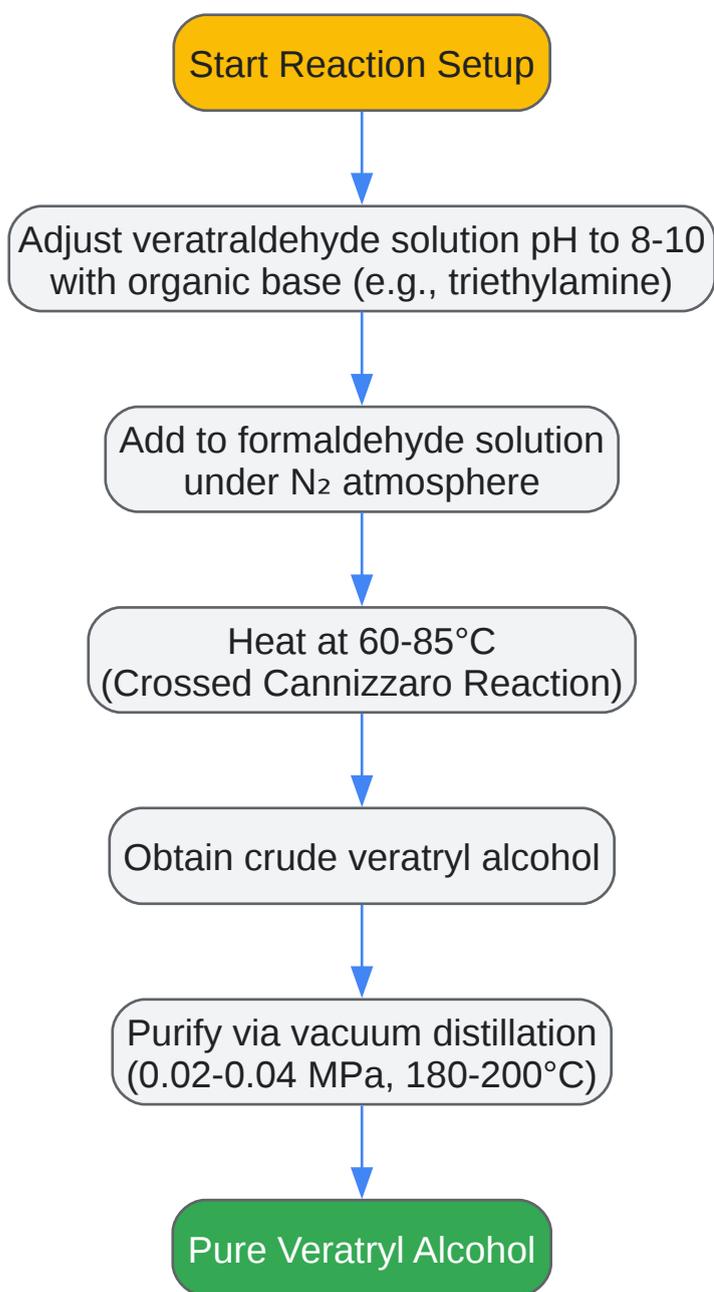
The table below compiles the quantitative details from the patent examples [2].

Parameter	Example 1	Example 2	Example 3
Veratraldehyde Purity	48 wt% (in water)	78 wt% (in water)	49 wt% (in formaldehyde)
Base Used	Methylamine	Propylamine	Triethylamine
Reaction Temperature	80°C	80°C	80°C
Distillation Conditions	0.04 MPa, 180°C	0.04 MPa, 180°C	0.02 MPa, 200°C
Mass Yield	88.35%	85.78%	92.10%

> **Note on "Rapid" Preparation:** The provided method is described as having a "shortened process flow" [2]. However, the search results do not specify the exact reaction time. The term "rapid" here likely refers to the efficiency of the one-step synthesis compared to alternative multi-step routes.

## Experimental Workflow Diagram

The following diagram illustrates the streamlined workflow for this preparation method.



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## Frequently Asked Questions

**Q: What are the common impurities in the crude product, and how are they managed?** **A:** The crude veratraldehyde starting material may contain impurities like **3-methoxy-4-hydroxybenzaldehyde**, **dimethyl sulfate**, **catechol**, **veratrole**, and **N,N-dimethylformamide** [2]. The patented method claims this process

produces a crude product with very few impurities, which are easily separated during the final vacuum distillation step [2].

**Q: Why is a nitrogen atmosphere used? A:** The reaction is performed under a nitrogen blanket to prevent oxidation and other side reactions that could lower the yield or purity of the **veratryl alcohol** [1] [2].

**Q: Are there other common methods to prepare veratryl alcohol? A:** Yes, a known alternative is the **reduction of veratraldehyde**, for example, using sodium borohydride in isopropanol [2]. The Crossed Cannizzaro reaction is presented as an advantageous alternative that can simplify the process and reduce costs [2].

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## References

1. A kind of preparation method of veratryl alcohol [patents.google.com]
2. Veratryl alcohol preparation method [eureka.patsnap.com]

To cite this document: Smolecule. [Preparation Method: Crossed Cannizzaro Reaction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b564968#rapid-preparation-of-pure-veratryl-alcohol>]

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